4-Amino-2-(hydroxymethyl)pyrimidine-5-carboxylic acid

Description

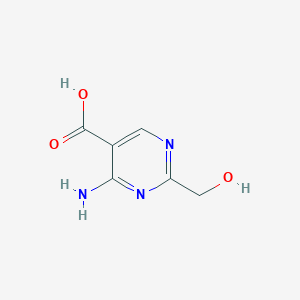

4-Amino-2-(hydroxymethyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by a hydroxymethyl (-CH2OH) substituent at the C2 position and a carboxylic acid group at C5. Pyrimidine derivatives are integral to pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity.

Properties

IUPAC Name |

4-amino-2-(hydroxymethyl)pyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c7-5-3(6(11)12)1-8-4(2-10)9-5/h1,10H,2H2,(H,11,12)(H2,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZTYIHJUZKYMOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)CO)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(hydroxymethyl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The initial step involves the formation of the pyrimidine ring through a cyclization reaction. This can be achieved by reacting suitable precursors such as amidines with β-dicarbonyl compounds under acidic or basic conditions.

Functional Group Introduction: The introduction of the amino, hydroxymethyl, and carboxylic acid groups can be carried out through various functionalization reactions. For instance, the amino group can be introduced via nucleophilic substitution reactions, while the hydroxymethyl group can be added through hydroxymethylation reactions using formaldehyde and a base.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(hydroxymethyl)pyrimidine-5-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid group

Reduction: Conversion of the carboxylic acid group to an alcohol

Substitution: Formation of various substituted derivatives depending on the reagents used

Scientific Research Applications

4-Amino-2-(hydroxymethyl)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

Biology: Studied for its potential role in metabolic pathways and as a precursor to biologically active compounds.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Amino-2-(hydroxymethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a precursor to thiamine pyrophosphate (TPP), an essential cofactor in enzymatic reactions. The compound’s functional groups allow it to participate in various biochemical transformations, influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

Key Observations :

- Stability : Fluorinated (e.g., -CF3) and sulfur-containing derivatives (e.g., -SC2H5) require low-temperature storage, suggesting greater sensitivity to degradation .

- Bioactivity : Methyl and ethylthio substituents are associated with antimicrobial and growth-inhibiting effects, whereas hydroxymethyl groups may offer unique pharmacokinetic profiles .

Biological Activity

4-Amino-2-(hydroxymethyl)pyrimidine-5-carboxylic acid, also known by its chemical formula C6H8N4O3, is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article delves into its biological properties, including anti-inflammatory, antibacterial, and anticancer activities, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with an amino group, a hydroxymethyl group, and a carboxylic acid moiety. Its structural characteristics significantly influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C6H8N4O3 |

| Molecular Weight | 172.15 g/mol |

| Solubility | Soluble in water |

| pKa | 4.5 (carboxylic acid) |

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound. In vitro assays demonstrated that this compound inhibits cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.

- Case Study : A study reported that the compound exhibited an IC50 value of approximately 0.04 μmol against COX-2, comparable to the standard drug celecoxib . This suggests that it may serve as a viable alternative or adjunct in managing inflammatory diseases.

2. Antibacterial Activity

The antibacterial properties of this compound have also been investigated. It targets enzymes within the methylerythritol phosphate pathway, crucial for bacterial isoprenoid biosynthesis.

- Research Findings : In a study involving Burkholderia pseudomallei, the compound demonstrated significant antibacterial activity with effective binding to the enzyme IspF, leading to protein stabilization and inhibition of bacterial growth .

3. Anticancer Activity

The anticancer effects of this compound have been explored through various assays against different cancer cell lines.

- Cytotoxicity : In vitro studies indicated that it exhibits cytotoxic effects against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values ranging from 10 to 20 μM .

- Mechanism of Action : The mechanism involves inducing apoptosis in cancer cells, as evidenced by increased levels of caspases and p53 proteins in treated cells .

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound binds to COX enzymes, modulating inflammatory responses.

- Targeting Bacterial Pathways : By inhibiting enzymes like IspF, it disrupts bacterial growth.

- Induction of Apoptosis : In cancer cells, it activates apoptotic pathways leading to cell death.

Summary of Research Findings

| Study | Activity Type | Target | IC50 Value | Observations |

|---|---|---|---|---|

| 1 | Anti-inflammatory | COX-2 | 0.04 μmol | Comparable to celecoxib |

| 2 | Antibacterial | IspF | N/A | Significant binding and inhibition |

| 3 | Anticancer | MCF-7/A549 | 10–20 μM | Induces apoptosis via caspase activation |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare derivatives of 4-amino-2-(hydroxymethyl)pyrimidine-5-carboxylic acid?

- Methodological Answer : A widely used approach involves refluxing ethyl-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives with hydroxylamine hydrochloride in the presence of sodium hydroxide, yielding oxime derivatives with high purity and excellent yields (e.g., 80–95%) . Alternative routes include [3 + 3] annulation reactions using amidinium salts under Cu catalysis or treating sodium salts of dimethoxypropenol with amidinium salts to form pyrimidine-5-carboxylic esters .

- Key Considerations : Monitor reaction pH and temperature to avoid side products. Product isolation is simplified due to precipitation in aqueous NaOH .

Q. Which spectroscopic techniques are critical for structural characterization of pyrimidine-carboxylic acid derivatives?

- Methodological Answer :

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N–H bend at ~1600 cm⁻¹) .

- 1H NMR : Confirms substitution patterns (e.g., methyl groups at δ 2.1–2.5 ppm, aromatic protons at δ 6.5–8.0 ppm) .

- Mass Spectrometry (MS) : Validates molecular ion peaks and fragmentation patterns .

- X-ray Diffraction : Resolves crystal structures of metal complexes (e.g., Mn²⁺ or Cu²⁺ coordinated via pyrimidine N and carboxylate O) .

Q. How are preliminary biological activities (e.g., antimicrobial) screened for these compounds?

- Methodological Answer :

- Antibacterial Assays : Use agar diffusion or broth dilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Activity is reported as minimum inhibitory concentration (MIC) .

- Antifungal Assays : Test against C. albicans or A. niger using similar protocols. Derivatives with electron-withdrawing substituents (e.g., NO₂) often show enhanced activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity in pyrimidine ring functionalization?

- Methodological Answer :

- Design of Experiments (DoE) : Vary parameters like temperature (80–120°C), solvent polarity (ethanol vs. DMF), and catalyst loading (e.g., CuI at 5–10 mol%) to map optimal conditions .

- Kinetic Studies : Track intermediate formation (e.g., enolate species) via in-situ FT-IR or HPLC to identify rate-limiting steps .

- Example : Ethyl-4-hydroxy-2-(methylsulfanyl)pyrimidine-5-carboxylate synthesis achieves 90% yield at 100°C in ethanol with 1.2 eq. of S-methylisothiourea .

Q. What strategies resolve contradictory antimicrobial activity data across structurally similar derivatives?

- Methodological Answer :

- SAR Analysis : Compare substituent effects (e.g., methyl vs. phenyl groups at position 4). For instance, 4-phenyl derivatives may exhibit stronger antifungal activity due to lipophilicity .

- Purity Validation : Confirm compound purity via HPLC (>95%) to rule out impurities skewing activity .

- Mechanistic Studies : Probe membrane disruption (via fluorescence assays) or enzyme inhibition (e.g., dihydrofolate reductase) to identify molecular targets .

Q. How do metal coordination complexes of pyrimidine-carboxylic acids enhance bioactivity or stability?

- Methodological Answer :

- Synthesis : React pyrimidine-5-carboxylic acid with metal salts (e.g., MnCl₂, CuSO₄) in aqueous ethanol. Isolate complexes via crystallization .

- Characterization : Use UV-Vis (d-d transitions) and cyclic voltammetry to assess redox properties. Mn²⁺ complexes often show superoxide dismutase (SOD)-like activity .

- Theoretical Modeling : DFT calculations predict binding energies and electron density distribution at coordination sites (e.g., carboxylate O vs. pyrimidine N) .

Safety and Handling

Q. What safety protocols are critical for handling pyrimidine-carboxylic acids in the lab?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.